
2,2-Difluoro-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1,1-diphenylethanol: is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethan-1-ol backbone, with two phenyl groups attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,1-diphenylethanol typically involves the reaction of benzophenone with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:
-
Preparation of Difluoromethyl Lithium:
- Reaction:
CH2F2+LDA→LiCF2H
Reagents: Lithium diisopropylamide (LDA), difluoromethane.
Conditions: Low temperature, typically -78°C.
- Reaction:
-
Reaction with Benzophenone:
- Reagents: Benzophenone, difluoromethyl lithium.
- Conditions: Anhydrous ether, low temperature.
- Reaction:
Ph2CO+LiCF2H→Ph2C(OH)CF2H
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,1-diphenylethanol undergoes various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-difluoro-1,1-diphenylethanone.
- Reagents: Pyridinium chlorochromate (PCC), Jones reagent.
- Conditions: Room temperature, anhydrous conditions.
- Reaction:
Ph2C(OH)CF2H→Ph2C=O+H2O
-
Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.
- Reagents: Lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous ether, low temperature.
- Reaction:
Ph2C(OH)CF2H→Ph2CH2CF2H
-
Substitution: The hydroxyl group can be substituted with other functional groups.
- Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
- Conditions: Anhydrous conditions.
- Reaction:
Ph2C(OH)CF2H+SOCl2→Ph2CClCF2H+SO2+HCl
Scientific Research Applications
Chemistry: 2,2-Difluoro-1,1-diphenylethanol is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,1-diphenylethanol in various applications depends on its ability to interact with molecular targets through hydrogen bonding, dipole interactions, and other non-covalent interactions. In medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 2,2-Difluoro-1-phenylethanol: Similar structure but with only one phenyl group.
- 1,1-Difluoro-2-phenylethanol: The position of the fluorine atoms and phenyl group is different.
- 2,2-Difluoroethanol: Lacks the phenyl groups, making it less complex.
Uniqueness: 2,2-Difluoro-1,1-diphenylethanol is unique due to the presence of two phenyl groups and two fluorine atoms, which confer distinct chemical properties
Properties
IUPAC Name |
2,2-difluoro-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVTIROYPQINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
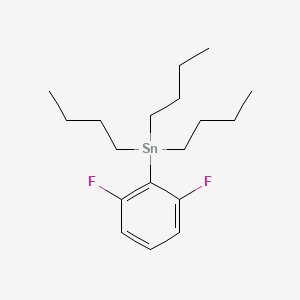

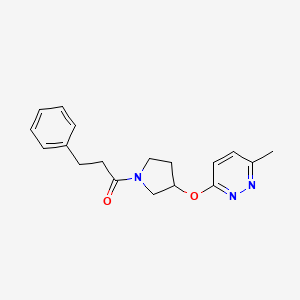
![propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2893063.png)
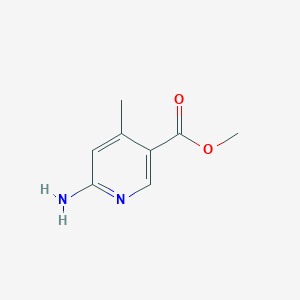
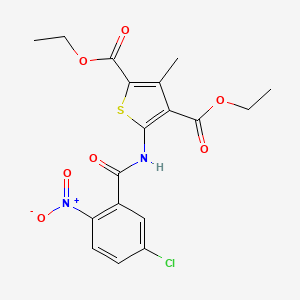

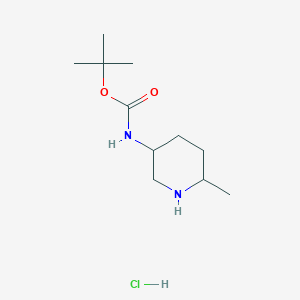


![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)
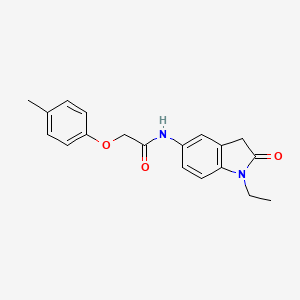
![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)
